Elacridar Demonstrates ~3-Fold Higher In Vivo Potency for Brain P-gp Inhibition Compared to Tariquidar
In a direct in vivo comparison using (R)-[11C]verapamil PET imaging in rats, elacridar was shown to be approximately three times more potent than tariquidar at inhibiting P-glycoprotein (P-gp) at the blood-brain barrier [1]. The half-maximum effective dose (ED50) for increasing the brain distribution volume of the P-gp substrate verapamil was 1.2 ± 0.1 mg/kg for elacridar, compared to 3.0 ± 0.2 mg/kg for tariquidar [1].
| Evidence Dimension | In Vivo P-gp Inhibition Potency at the Blood-Brain Barrier |
|---|---|
| Target Compound Data | ED50 = 1.2 ± 0.1 mg/kg |
| Comparator Or Baseline | Tariquidar (ED50 = 3.0 ± 0.2 mg/kg) |
| Quantified Difference | Elacridar is ~3x more potent (lower ED50). Both achieve up to an 11-fold increase in brain distribution over baseline. |
| Conditions | Sprague-Dawley rats; (R)-[11C]verapamil PET imaging; dose-response assessment. |
Why This Matters
This higher in vivo potency means a lower dose of elacridar is required to achieve the same level of target engagement, which is a critical factor for in vivo studies seeking to minimize compound exposure and potential off-target effects.
- [1] Kuntner C, Bankstahl JP, Bankstahl M, et al. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. Eur J Nucl Med Mol Imaging. 2010 May;37(5):942-53. View Source
